molecular formula C11H11ClF3NO B12235332 N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide

N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide

Cat. No.: B12235332
M. Wt: 265.66 g/mol
InChI Key: KLWCGWCECJDIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluorobutanamide moiety

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C11H11ClF3NO/c1-7-2-3-9(8(12)6-7)16-10(17)4-5-11(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17)

InChI Key

KLWCGWCECJDIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 2-chloro-4-methylaniline with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide moiety, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .

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